1-acetyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)piperidine-4-carboxamide
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Overview
Description
1-acetyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)piperidine-4-carboxamide is a synthetic organic compound that has garnered attention in various fields due to its unique structural features and potential applications. With a complex structure, this compound is known for its interaction with specific molecular targets, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)piperidine-4-carboxamide typically involves multiple steps. One common route includes the acylation of piperidine-4-carboxamide, followed by the incorporation of the pyrazin-2-yloxy group via an etherification reaction. Key reagents include acetic anhydride for the acylation step and pyrazine-2-ol for the etherification. Reactions are typically carried out under controlled temperature and solvent conditions to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound often involves optimized large-scale synthesis methods. These methods emphasize cost-effectiveness, scalability, and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline production. Conditions such as solvent choice, reaction temperature, and catalyst usage are meticulously optimized to achieve the best possible outcome.
Chemical Reactions Analysis
Types of Reactions
1-acetyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)piperidine-4-carboxamide undergoes various chemical reactions including:
Oxidation: Potential for forming oxidized derivatives under strong oxidizing conditions.
Reduction: Possible reduction of the carbonyl group to its corresponding alcohol.
Substitution: Reactivity towards nucleophilic substitution, particularly at the pyrazine ring.
Common Reagents and Conditions
Reagents such as hydrogen gas in the presence of palladium on carbon (Pd/C) are commonly used for reduction reactions. For oxidation, potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be utilized. Substitution reactions might involve nucleophiles such as amines or thiols, often under basic conditions.
Major Products
Major products from these reactions include:
Oxidized forms: Resulting from oxidation of the pyrazine or piperidine moiety.
Reduced forms: Resulting from the reduction of the acetyl group.
Substituted forms: Such as derivatives with different functional groups attached to the pyrazine ring.
Scientific Research Applications
1-acetyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological receptors, often acting as a ligand in binding studies.
Medicine: Investigated for its potential therapeutic effects, particularly in treating neurological or inflammatory conditions.
Industry: Employed in material science for creating specialized polymers and coatings.
Mechanism of Action
The mechanism by which 1-acetyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)piperidine-4-carboxamide exerts its effects is complex and varies depending on the application. Generally, it interacts with molecular targets such as enzymes or receptors. For instance, in medicinal chemistry, it may bind to specific receptors in the central nervous system, modulating their activity and thus exerting therapeutic effects.
Comparison with Similar Compounds
1-acetyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)piperidine-4-carboxamide is unique due to its specific structural features, particularly the pyrazin-2-yloxy group which imparts distinct chemical properties. Similar compounds might include:
N-(pyridin-2-yl)piperidine-4-carboxamide: Similar but with a pyridine group instead of pyrazine, affecting its reactivity and binding properties.
1-acetyl-N-((1r,4r)-4-(phenoxy)cyclohexyl)piperidine-4-carboxamide: Featuring a phenoxy group, leading to differences in physical and chemical properties.
Each of these compounds offers different advantages and limitations, making this compound valuable for specific niche applications where its unique properties are advantageous.
Properties
IUPAC Name |
1-acetyl-N-(4-pyrazin-2-yloxycyclohexyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3/c1-13(23)22-10-6-14(7-11-22)18(24)21-15-2-4-16(5-3-15)25-17-12-19-8-9-20-17/h8-9,12,14-16H,2-7,10-11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXIJGLDWGDPMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2CCC(CC2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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